

Unveiling the Molecular Embrace: A Comparative Guide to cGAS Inhibitor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	PF-06928215				
Cat. No.:	B2662554	Get Quote			

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of small molecule inhibitors with their targets is paramount for rational drug design. This guide provides a detailed comparison of the binding modes of **PF-06928215** and other notable inhibitors of cyclic GMP-AMP synthase (cGAS), a critical sensor in the innate immune system. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation cGAS-targeted therapeutics.

The activation of the cGAS-STING signaling pathway is a crucial component of the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage.[1] [2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4] cGAMP then binds to the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[5][6] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][7]

Comparative Analysis of cGAS Inhibitor Potency

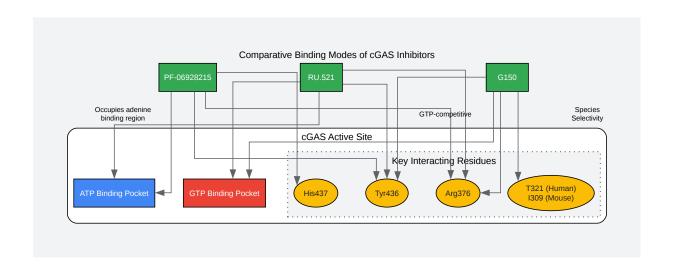
A variety of small molecule inhibitors have been developed to target the enzymatic activity of cGAS. Their potency is typically evaluated through biochemical and cellular assays, with key metrics being the half-maximal inhibitory concentration (IC50) and the dissociation constant

(Kd). The following table summarizes the reported quantitative data for **PF-06928215** and other representative cGAS inhibitors.

Inhibitor	Target Species	Assay Type	IC50	Kd	Reference
PF-06928215	Human cGAS	cGAMP FP Assay	4.9 μΜ	[8]	
Human cGAS	SPR	200 nM	[9][10]		•
RU.521	Murine cGAS	Biochemical	110 nM	[11]	_
Human cGAS	Cellular	Similar to murine	[12]		
G150	Human cGAS	Biochemical (LC-MS)	10.2 nM	[11][13]	
Murine cGAS	Biochemical (LC-MS)	Inactive	[11][13]		
G140	Human cGAS	Biochemical (LC-MS)	14.0 nM	[11]	
Murine cGAS	Biochemical (LC-MS)	442 nM	[11]		-
G108	Human cGAS	Biochemical (LC-MS)	27.5 nM	[13]	

Deciphering the Binding Modes: A Structural Perspective

The binding modes of these inhibitors have been elucidated primarily through X-ray crystallography, revealing key interactions within the cGAS active site. These structural insights are crucial for understanding inhibitor specificity and for guiding structure-based drug design efforts.


PF-06928215 binds directly to the active site of human cGAS.[4][14] The crystal structure reveals that it occupies a region similar to the adenine base binding site of ATP.[4] The inhibitor's interaction is stabilized by contacts with key residues, including Tyr436 and Arg376. [4] Specifically, the alkyl chain of **PF-06928215** interacts with a small hydrophobic pocket formed by Tyr436 and His437.[14]

RU.521 is a potent inhibitor of both murine and human cGAS.[12][15] Structural studies of RU.521 in complex with the catalytic domain of human cGAS show that it also binds within the active site.[14][16] The dichloro substitution on RU.521 allows it to extend deeper into a pocket within the cGAS active site.[17] The binding is further stabilized by stacking interactions with Arg364 and Tyr421, as well as water-mediated interactions.[17]

G-chemotype inhibitors, such as G150 and G108, are specific for human cGAS and exhibit an ATP-uncompetitive and GTP-competitive mechanism of action.[11][18] X-ray crystallography shows that these inhibitors bind within the GTP pocket of human cGAS in the presence of ATP. [19] The tricyclic core of these inhibitors is sandwiched between the guanidinium group of Arg376 and the aromatic ring of Tyr436.[20] The species selectivity is attributed to a single amino acid difference between human and mouse cGAS; a threonine in human cGAS (T321) is an isoleucine in mouse cGAS (I309), and the bulkier isoleucine residue creates a steric clash with the pyridine ring of G150.[18][19]

The following diagram illustrates the comparative binding modes of these inhibitors within the cGAS active site.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cGAS-STING cytosolic DNA sensing pathway Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of cGAS Activity and Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. Regulation and inhibition of the DNA sensor cGAS PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. You are being redirected... [prosci-inc.com]
- 10. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. regenhealthsolutions.info [regenhealthsolutions.info]
- 12. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. invivogen.com [invivogen.com]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Embrace: A Comparative Guide to cGAS Inhibitor Binding]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b2662554#comparing-the-binding-modes-of-pf-06928215-and-other-inhibitors-to-cgas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com